(5-Chloro-2-methoxybenzyl)hydrazine
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
90002-87-2 |
|---|---|
Molecular Formula |
C8H11ClN2O |
Molecular Weight |
186.64 g/mol |
IUPAC Name |
(5-chloro-2-methoxyphenyl)methylhydrazine |
InChI |
InChI=1S/C8H11ClN2O/c1-12-8-3-2-7(9)4-6(8)5-11-10/h2-4,11H,5,10H2,1H3 |
InChI Key |
PDLWGAFIBSVWDY-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)CNN |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)CNN |
Origin of Product |
United States |
Contextualization Within Hydrazine and Benzyl Moiety Chemistry
The foundational understanding of (5-Chloro-2-methoxybenzyl)hydrazine lies in the distinct properties of its two primary structural components: the hydrazine (B178648) group and the substituted benzyl (B1604629) moiety.
The Hydrazine Moiety: Hydrazine (N₂H₄) is a highly reactive inorganic compound composed of a single bond between two nitrogen atoms. wikipedia.org Organic derivatives of hydrazine, known as hydrazines, are formed by replacing one or more hydrogen atoms with organic groups. wikipedia.org These compounds are characterized by their nucleophilicity, reducing properties, and the ability to form stable salts. wikipedia.org The reactivity of the hydrazine group is central to its utility in organic synthesis, where it participates in the formation of hydrazones and other nitrogen-containing heterocycles. wikipedia.org
The Benzyl Moiety: The benzyl group, consisting of a benzene (B151609) ring attached to a CH₂ group, is a common structural motif in organic chemistry and medicinal chemistry. wikipedia.org Its presence can significantly influence a molecule's properties, including its steric bulk, lipophilicity, and electronic characteristics. The benzyl group can engage in various interactions, such as π-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding to biological targets. nih.govresearchgate.net Furthermore, the benzene ring can be substituted with various functional groups, such as the chloro and methoxy (B1213986) groups present in the target compound, to modulate its reactivity and biological activity. thepharmajournal.comnih.gov The use of the benzyl group as a protecting group for alcohols and amines is also a well-established strategy in organic synthesis. wikipedia.orgchem-station.com
The combination of a hydrazine functional group with a substituted benzyl moiety in this compound results in a molecule with a unique profile. The electron-withdrawing nature of the chlorine atom and the electron-donating effect of the methoxy group on the benzene ring can influence the reactivity of the benzyl and hydrazine components.
Significance and Research Trajectory of 5 Chloro 2 Methoxybenzyl Hydrazine and Its Analogues
Strategies for the Preparation of Substituted Benzyl Precursors
The foundation for the synthesis of this compound lies in the efficient construction of its core benzyl structure. This involves the preparation of various functionalized precursors such as benzyl halides, amines, and benzohydrazide (B10538) derivatives.
Synthesis of 5-Chloro-2-methoxybenzyl Halides
The synthesis of 5-chloro-2-methoxybenzyl halides, particularly the chloride and bromide, serves as a common entry point for introducing the benzyl group. A primary method for their preparation involves the halogenation of 5-chloro-2-methoxytoluene. This can be achieved through free radical halogenation using reagents like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide or AIBN.
Another approach involves the conversion of 5-chloro-2-methoxybenzaldehyde (B1307231). The aldehyde can be reduced to the corresponding alcohol, 5-chloro-2-methoxybenzyl alcohol, using a reducing agent like sodium borohydride (B1222165). Subsequent treatment of the alcohol with a halogenating agent, such as thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃), yields the desired benzyl halide.
| Starting Material | Reagent(s) | Product |
| 5-Chloro-2-methoxytoluene | N-Chlorosuccinimide (NCS), Benzoyl Peroxide | 5-Chloro-2-methoxybenzyl chloride |
| 5-Chloro-2-methoxytoluene | N-Bromosuccinimide (NBS), AIBN | 5-Chloro-2-methoxybenzyl bromide |
| 5-Chloro-2-methoxybenzaldehyde | 1. Sodium borohydride (NaBH₄) 2. Thionyl chloride (SOCl₂) | 5-Chloro-2-methoxybenzyl chloride |
| 5-Chloro-2-methoxybenzaldehyde | 1. Sodium borohydride (NaBH₄) 2. Phosphorus tribromide (PBr₃) | 5-Chloro-2-methoxybenzyl bromide |
Synthetic Routes to 5-Chloro-2-methoxybenzyl Amines
5-Chloro-2-methoxybenzylamine is another pivotal intermediate. One common synthetic route is the reductive amination of 5-chloro-2-methoxybenzaldehyde. ias.ac.inlibretexts.org This reaction involves the condensation of the aldehyde with ammonia (B1221849) to form an imine, which is then reduced in situ to the primary amine. libretexts.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation. ias.ac.inlibretexts.org
Alternatively, 5-chloro-2-methoxybenzyl halides can be converted to the amine via nucleophilic substitution with ammonia or a protected form of ammonia, followed by deprotection. The Gabriel synthesis, which utilizes potassium phthalimide (B116566), is a classic method to avoid over-alkylation and cleanly produce the primary amine. libretexts.org Another pathway involves the reduction of 5-chloro-2-nitroanisole. chemicalbook.com For instance, the reduction of 4-chloro-1-methoxy-2-nitrobenzene with iron trichloride (B1173362) and hydrazine hydrate (B1144303) in methanol (B129727) yields 5-chloro-2-methoxyaniline. chemicalbook.com
| Starting Material | Reagent(s) | Product |
| 5-Chloro-2-methoxybenzaldehyde | Ammonia (NH₃), Sodium cyanoborohydride (NaBH₃CN) | 5-Chloro-2-methoxybenzylamine |
| 5-Chloro-2-methoxybenzyl chloride | 1. Potassium phthalimide 2. Hydrazine | 5-Chloro-2-methoxybenzylamine |
| 4-Chloro-1-methoxy-2-nitrobenzene | Iron(III) chloride, Hydrazine hydrate, Methanol | 5-Chloro-2-methoxyaniline |
Preparation of 5-Chloro-2-methoxybenzohydrazide Derivatives
5-Chloro-2-methoxybenzohydrazide is a key intermediate that can be directly converted to the target benzylhydrazine. The most straightforward synthesis of this hydrazide involves the reaction of methyl 5-chloro-2-methoxybenzoate with hydrazine hydrate. guidechem.comnih.gov The ester itself is typically prepared from 5-chlorosalicylic acid through methylation of the phenolic hydroxyl group followed by esterification of the carboxylic acid. google.com For example, 5-chlorosalicylic acid can be treated with dimethyl sulfate (B86663) in the presence of a base like potassium carbonate to methylate the hydroxyl group, and then the carboxylic acid can be esterified. google.com
Another route to a related derivative involves the reaction of 5-chloro-2-hydroxybenzaldehyde with a methoxybenzohydrazide in a solvent like methanol. nih.govnih.gov For example, reacting 5-chloro-2-hydroxybenzaldehyde with 2-methoxybenzohydrazide yields N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide. nih.gov Similarly, reaction with 4-methoxybenzohydrazide produces N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide. nih.gov
| Starting Material | Reagent(s) | Product |
| Methyl 5-chloro-2-methoxybenzoate | Hydrazine hydrate | 5-Chloro-2-methoxybenzohydrazide guidechem.com |
| 5-Chlorosalicylic acid | 1. Dimethyl sulfate, K₂CO₃ 2. Methanol, H⁺ | Methyl 5-chloro-2-methoxybenzoate google.com |
| 5-Chloro-2-hydroxybenzaldehyde | 2-Methoxybenzohydrazide, Methanol | N′-(5-Chloro-2-hydroxybenzylidene)-2-methoxybenzohydrazide nih.gov |
| 5-Chloro-2-hydroxybenzaldehyde | 4-Methoxybenzohydrazide, Methanol | N′-(5-Chloro-2-hydroxybenzylidene)-4-methoxybenzohydrazide nih.gov |
Direct Synthesis Approaches to this compound
With the key precursors in hand, the final step involves the formation of the hydrazine moiety attached to the benzyl group. This can be accomplished through either direct hydrazinolysis or reduction-based methods.
Hydrazinolysis of Benzyl Halides or Equivalents
A direct and common method for the synthesis of benzylhydrazines is the reaction of a benzyl halide with an excess of hydrazine hydrate. In the case of this compound, 5-chloro-2-methoxybenzyl chloride would be treated with a large excess of hydrazine to minimize the formation of the undesired bis-substituted product. The reaction is typically carried out in a suitable solvent like ethanol (B145695) or methanol.
Reduction-Based Synthetic Pathways
Reduction-based methods offer an alternative and often cleaner route to this compound. One such pathway is the reduction of a hydrazone. For instance, 5-chloro-2-methoxybenzaldehyde can be condensed with hydrazine to form the corresponding hydrazone. Subsequent reduction of this hydrazone with a reducing agent like sodium borohydride or catalytic hydrogenation would yield the desired this compound.
Another sophisticated approach is the reductive amination of a carbonyl compound with hydrazine, catalyzed by enzymes like imine reductases (IREDs). nih.gov This biocatalytic method can offer high selectivity and milder reaction conditions. nih.gov A novel synthesis of benzyl hydrazines has also been developed through the oxidative amination of benzylic C-H bonds using dialkyl azodicarboxylates with a copper catalyst system. rsc.orgresearchgate.net
| Starting Material | Reagent(s) | Product |
| 5-Chloro-2-methoxybenzyl chloride | Hydrazine hydrate (excess) | This compound |
| 5-Chloro-2-methoxybenzaldehyde | 1. Hydrazine 2. Sodium borohydride | This compound |
| Alkylarenes | Dialkyl azodicarboxylates, Cu₂O/Phen | N-substituted hydrazides rsc.orgresearchgate.net |
Industrial-Scale Synthesis Considerations
The industrial production of this compound typically prioritizes cost-effectiveness, safety, and efficiency. The most common large-scale approach is the reductive amination of 5-chloro-2-methoxybenzaldehyde. This two-step process begins with the condensation of the aldehyde with hydrazine hydrate to form the corresponding hydrazone. This is followed by a catalytic reduction to yield the final product.
Another viable, though less common, industrial method involves the direct nucleophilic substitution of 5-chloro-2-methoxybenzyl chloride with an excess of hydrazine hydrate. This method can be efficient but may require more stringent control to minimize the formation of the bis-substituted by-product.
Commercial processes for producing hydrazines often focus on robust and scalable reactions. For instance, the Bergbau or Bayer process, which involves reacting a ketone with chlorine and ammonia to form a ketazine intermediate that is then hydrolyzed, highlights the industrial focus on manageable intermediates. google.com While not directly applied to this specific benzylhydrazine, the principles of using stable intermediates are relevant. Processes like the Raschig and Schestakoff methods are also established for hydrazine synthesis, though they are more suited for the production of hydrazine itself rather than its substituted derivatives. google.comepo.org
Table 1: Overview of Industrial Synthesis Routes
| Starting Material | Key Transformation | Reagents/Conditions | Advantages | Challenges |
|---|
Laboratory-Scale Adaptations and Methodological Optimizations
In a laboratory setting, the synthesis of this compound often employs the reductive amination pathway, which offers high yields and predictable outcomes. The process starts with the reaction of 5-chloro-2-methoxybenzaldehyde with hydrazine hydrate, typically in a solvent like ethanol or methanol, to form 5-chloro-2-methoxybenzaldehyde hydrazone. orgsyn.orgorgsyn.org This intermediate is then reduced to this compound.
Catalytic Systems and Reagents
A variety of catalytic systems can be employed for the reduction of the hydrazone intermediate.
Heterogeneous Catalysts: Palladium on carbon (Pd/C) is a common and effective catalyst for this transformation, often carried out under a hydrogen atmosphere (50 psi). google.com Nickel-based catalysts, particularly those supported on materials like mesostructured alumina, have also proven to be highly active and selective for the reductive amination of aldehydes using hydrazine hydrate. rsc.org
Homogeneous Catalysts: While less common for this specific transformation, other systems can be adapted. For instance, iron-catalyzed hydrosilylation has been reported for the reduction of imines, a related functional group. researchgate.net
Biocatalysis: Imine reductases (IREDs) from organisms like Myxococcus stipitatus are emerging as powerful biocatalysts for reductive aminations, including reductive hydrazinations. nih.gov These enzymatic methods offer high selectivity under mild conditions. nih.gov
Reducing Agents: Besides catalytic hydrogenation, chemical reducing agents can be used. Sodium borohydride (NaBH₄) in the presence of an acid catalyst is a common choice for the reduction of imines and related compounds in a laboratory setting. organic-chemistry.org
Table 2: Comparison of Catalytic Systems for Hydrazone Reduction
Reaction Condition Tuning (Temperature, Solvent, Time)
Optimizing reaction conditions is crucial for maximizing yield and purity.
Temperature: The initial formation of the hydrazone from 5-chloro-2-methoxybenzaldehyde and hydrazine hydrate is typically conducted at room temperature or with gentle heating to around 60°C. orgsyn.org The subsequent reduction step is highly dependent on the catalyst. Catalytic hydrogenations with Pd/C can often be run at room temperature to about 35-50°C, google.com while Ni-catalyzed reactions might require higher temperatures (80-120°C). rsc.org Enzymatic reactions are typically run at or near physiological temperatures (e.g., 30°C). nih.gov
Solvent: Alcohols such as methanol and ethanol are excellent solvents for both the hydrazone formation and the subsequent reduction, as they readily dissolve the reactants and intermediates. orgsyn.orgorgsyn.orggoogle.com Tetrahydrofuran (THF) is also a suitable solvent, particularly for reactions involving metal hydrides. google.com For biocatalytic methods, aqueous buffer systems are used. nih.gov
Time: Reaction times can vary significantly. Hydrazone formation is often complete within a few hours (1-3 hours). orgsyn.orgorgsyn.org The reduction step can range from 4 hours to 24 hours, depending on the catalyst's activity, temperature, and pressure. google.com
Regioselectivity Control in Synthesis
In the synthesis of this compound, regioselectivity is primarily controlled by the choice of the starting material. The substitution pattern (chloro at position 5 and methoxy at position 2) is already established in the precursor, 5-chloro-2-methoxybenzaldehyde or its corresponding benzyl chloride. The main challenge is to selectively react the aldehyde or benzyl group without affecting the chloro and methoxy substituents on the aromatic ring.
The reductive amination pathway offers excellent control. The aldehyde group is significantly more reactive towards nucleophilic attack by hydrazine than the aromatic ring, ensuring that the initial condensation occurs exclusively at the desired position. Subsequent reduction of the C=N double bond of the hydrazone is also highly selective, leaving the aromatic ring and its substituents intact. google.comrsc.org
In the nucleophilic substitution route using 5-chloro-2-methoxybenzyl chloride, the benzylic position is highly activated towards SN1 and SN2 reactions, while the C-Cl bond on the aromatic ring is much less reactive due to its partial double-bond character. rsc.org This inherent difference in reactivity ensures that hydrazine will selectively displace the benzylic chloride. The primary method to control the reaction and prevent the formation of the symmetrically substituted 1,2-bisthis compound is to use a large excess of hydrazine hydrate, which favors the formation of the monosubstituted product.
Condensation Reactions of the Hydrazine Moiety
The lone pair of electrons on the terminal nitrogen atom of the hydrazine group in this compound imparts nucleophilic character, enabling it to react with various electrophilic species. Condensation reactions are a cornerstone of its chemical transformations.
Formation of Hydrazones and Schiff Bases
The reaction of hydrazines with aldehydes and ketones is a well-established method for the formation of hydrazones, a class of compounds characterized by the R1R2C=NNH2 functional group. wikipedia.org this compound readily undergoes condensation with a wide array of aldehydes and ketones to yield the corresponding hydrazones. These reactions are typically carried out by refluxing the reactants in a suitable solvent, such as ethanol. nih.govmdpi.com The resulting hydrazones can be isolated as stable compounds and are often used as intermediates for further synthetic transformations. wikipedia.org
Similarly, Schiff bases can be synthesized through the condensation of this compound with carbonyl compounds. nih.govnih.gov These reactions involve the formation of a carbon-nitrogen double bond and are crucial in the synthesis of various biologically active molecules. tandfonline.comresearchgate.net The general reaction involves the nucleophilic attack of the hydrazine nitrogen on the carbonyl carbon, followed by the elimination of a water molecule.
A study on the synthesis of Schiff bases derived from 5-chloro-salicylaldehyde and various primary amines, including hydrazides, demonstrated the formation of stable Schiff base compounds. nih.gov Another report detailed the synthesis of Schiff bases from 4-methoxybenzylamine (B45378) and hydrazide derivatives, highlighting the versatility of this reaction. tandfonline.com
Cyclization Reactions to Form Heterocyclic Systems
The hydrazine moiety of this compound is a key component in the construction of various heterocyclic ring systems. Through carefully designed reaction sequences, the nitrogen atoms of the hydrazine can be incorporated into five- and six-membered rings, leading to the synthesis of a wide array of derivatives with potential applications in medicinal chemistry and materials science.
1,3,4-Oxadiazoles are a class of five-membered heterocyclic compounds that can be synthesized from hydrazine derivatives. ijper.org One common method involves the cyclization of acyl-hydrazides. ijper.org For instance, reacting this compound with an appropriate carboxylic acid or its derivative would yield an N-acylhydrazide intermediate. This intermediate can then be cyclized, often with a dehydrating agent like phosphorus oxychloride, to form the 2,5-disubstituted-1,3,4-oxadiazole ring. ijper.orgnih.gov
Various synthetic strategies for oxadiazole derivatives have been reported. These include the reaction of hydrazides with triethyl orthoformate under microwave irradiation and the use of catalysts like cerium (IV) ammonium (B1175870) nitrate (B79036) for the oxidative cyclization of hydrazones. researchgate.net Another approach involves the reaction of acid hydrazides with phenyl isothiocyanate followed by cyclization. nih.gov
Table 1: Examples of Reagents for Oxadiazole Synthesis
| Starting Material | Reagent(s) | Resulting Heterocycle |
| Acyl-hydrazide | Phosphorus oxychloride | 1,3,4-Oxadiazole |
| Hydrazide | Triethyl orthoformate | 1,3,4-Oxadiazole |
| Hydrazone | Cerium (IV) ammonium nitrate | 1,3,4-Oxadiazole |
| Acid Hydrazide | Phenyl isothiocyanate, NaOH | 1,2,4-Triazole-3-thiol |
This table provides examples of reagents that can be used for the synthesis of oxadiazole derivatives from hydrazine-containing starting materials.
Pyrazoles, five-membered heterocyclic rings containing two adjacent nitrogen atoms, are readily synthesized from hydrazine derivatives. researchgate.netnih.govmdpi.com A primary and widely used method is the cyclocondensation reaction of a hydrazine with a 1,3-difunctional compound, such as a 1,3-diketone or an α,β-unsaturated carbonyl compound. mdpi.com
In the context of this compound, reaction with a 1,3-diketone would lead to the formation of a pyrazole (B372694) ring. The reaction typically proceeds with good regioselectivity, affording the desired pyrazole derivative in good to excellent yields. researchgate.net The versatility of this approach allows for the synthesis of a wide range of substituted pyrazoles by varying the structure of the 1,3-dicarbonyl compound. researchgate.netnih.gov Multicomponent reactions involving an aldehyde, malononitrile, a β-ketoester, and hydrazine hydrate have also been developed for the efficient one-pot synthesis of highly substituted pyrazoles. nih.gov
Table 2: Key Precursors for Pyrazole Synthesis
| Hydrazine Derivative | 1,3-Difunctional Compound | Resulting Heterocycle |
| This compound | 1,3-Diketone | Pyrazole |
| This compound | α,β-Unsaturated Ketone | Pyrazole |
| This compound | β-Enaminone | Pyrazole |
This table illustrates the common 1,3-difunctional precursors that react with hydrazine derivatives to form pyrazoles.
Pyridazines are six-membered aromatic heterocycles containing two adjacent nitrogen atoms. The synthesis of pyridazine (B1198779) derivatives can be achieved through the reaction of hydrazines with 1,4-dicarbonyl compounds or their equivalents. organic-chemistry.orgresearchgate.net For example, the reaction of this compound with a γ-diketone, γ-ketoacid, or a γ-ketoester would lead to the formation of a dihydropyridazine, which can then be oxidized to the corresponding aromatic pyridazine. liberty.edu
Alternative methods for pyridazine synthesis include the inverse electron demand Diels-Alder reaction of s-tetrazines with enamines or the reaction of β,γ-unsaturated hydrazones in the presence of a copper catalyst. organic-chemistry.org Furthermore, the reaction of 3-chloropyridazine (B74176) derivatives with hydrazine hydrate can be used to introduce a hydrazinyl group, which can then be further functionalized. nih.gov
Pyrimidines are six-membered heterocyclic aromatic compounds with two nitrogen atoms at positions 1 and 3 of the ring. growingscience.com While the direct synthesis of pyrimidines from this compound is less common than that of pyridazines, it is possible to incorporate the hydrazine moiety into a pyrimidine (B1678525) ring system through multi-step synthetic sequences.
One potential route involves the initial reaction of this compound to form an intermediate that can then participate in a pyrimidine ring-forming reaction. For instance, a hydrazone derived from this compound could potentially react with a suitable three-carbon synthon to construct the pyrimidine ring. The synthesis of pyrimidine derivatives often involves the condensation of a compound containing an N-C-N fragment with a 1,3-dicarbonyl compound or its equivalent. growingscience.comnih.gov Therefore, a precursor derived from this compound that contains this functionality could be a viable starting point for pyrimidine synthesis.
Synthesis of Tetrazole Derivatives
Tetrazoles, five-membered heterocyclic rings containing four nitrogen atoms, are of significant interest due to their wide range of applications, including as bioisosteres for carboxylic acids in drug design. The synthesis of tetrazole derivatives from hydrazines can be achieved through various methods, often involving cyclization reactions with reagents that provide the requisite carbon and nitrogen atoms to complete the tetrazole ring.
One common approach involves the reaction of hydrazines with cyanogen (B1215507) halides or other nitrile-containing compounds. While specific examples detailing the direct reaction of this compound for tetrazole synthesis are not prevalent in the provided literature, the general principles of tetrazole synthesis from hydrazines can be inferred. For instance, the synthesis of 5-substituted tetrazoles often involves the reaction of nitriles with azides under Lewis acid catalysis. researchgate.net Another method involves the condensation of hydrazines with various aldehydes and sodium azide (B81097). researchgate.net
A general synthetic route to tetrazole derivatives often starts with the formation of a hydrazone, which then undergoes cyclization. For example, the reaction of a hydrazine with an appropriate carbonyl compound can yield a hydrazone intermediate, which can then be treated with a source of azide to form the tetrazole ring.
| Reactant 1 | Reactant 2 | Catalyst/Reagent | Product Type | Ref. |
| Hydrazine | Nitrile | Lewis Acid/Azide | 5-Substituted Tetrazole | researchgate.net |
| Hydrazine | Aldehyde | Sodium Azide | 5-Aryl Tetrazole | researchgate.net |
| Hydrazine | Carbonyl Compound | Azide Source | Tetrazole Derivative |
This table presents generalized synthetic strategies for tetrazole derivatives from hydrazines.
Synthesis of Indazole Derivatives
Indazoles are bicyclic heterocyclic compounds composed of a benzene ring fused to a pyrazole ring. They are recognized for their diverse pharmacological activities, including anti-inflammatory, antimicrobial, and antitumor properties. researchgate.netajrconline.org The synthesis of indazoles from benzylhydrazines can be accomplished through intramolecular cyclization reactions, often involving the formation of a new N-N bond or the closure of the pyrazole ring onto the benzene ring.
A common strategy for indazole synthesis involves the cyclization of o-halobenzaldehydes or related precursors with hydrazine. lookchem.comresearchgate.net In the context of this compound, the existing benzylhydrazine moiety provides the N-N bond, and the reaction would typically involve the formation of the five-membered pyrazole ring. This can be achieved through various methods, including the reaction with a suitable one-carbon synthon or through an intramolecular cyclization facilitated by the substituents on the benzene ring.
Microwave-assisted synthesis has emerged as an efficient method for preparing indazole derivatives, often leading to higher yields and shorter reaction times compared to conventional heating. ajrconline.org For example, the reaction of salicylaldehydes with hydrazine hydrates under microwave irradiation yields aryl hydrazones that subsequently cyclize to form indazoles. ajrconline.org While this specific example uses a different starting material, the principle of hydrazone formation followed by cyclization is a key strategy in indazole synthesis.
| Starting Material | Key Reaction Type | Product | Ref. |
| o-Halobenzaldehyde & Hydrazine | Cyclization | Indazole | lookchem.comresearchgate.net |
| Salicylaldehyde & Hydrazine Hydrate | Microwave-assisted Cyclization | Indazole | ajrconline.org |
| 2-Bromobenzonitrile & Hydrazone | Palladium-catalyzed Arylation/Cyclization | 3-Aminoindazole | organic-chemistry.org |
This table highlights various methods for the synthesis of indazole derivatives.
Synthesis of Isothiazole (B42339) Hydrazide Derivatives
Isothiazoles are five-membered heterocyclic compounds containing a nitrogen and a sulfur atom in adjacent positions. Their derivatives are known to exhibit a range of biological activities. The synthesis of isothiazole hydrazide derivatives from this compound would likely involve the construction of the isothiazole ring onto the hydrazine moiety.
A plausible synthetic route could involve the reaction of the hydrazine with a β-keto ester or a similar precursor that can provide the carbon backbone of the isothiazole ring. Subsequent reaction with a sulfur source, such as Lawesson's reagent or phosphorus pentasulfide, would lead to the formation of the isothiazole ring.
Alternatively, the synthesis could proceed through the formation of a thiosemicarbazide (B42300) derivative of this compound. This intermediate could then undergo cyclization with an appropriate α-haloketone or a related electrophile to form the isothiazole ring. Research has shown the synthesis of thiazole (B1198619) derivatives from hydrazide-hydrazones, which involves reaction with phenyl isothiocyanate followed by heterocyclization. nih.gov A similar strategy could potentially be adapted for isothiazole synthesis.
| Precursor | Reagent(s) | Product Type | Ref. |
| Hydrazide-hydrazone | Phenyl isothiocyanate, α-haloketone | Thiazole derivative | nih.gov |
| Acylthiosemicarbazide | Dimethyl acetylenedicarboxylate | 4-Oxothiazolidine derivative | researchgate.net |
This table outlines synthetic approaches that could be adapted for isothiazole hydrazide synthesis.
Coupling Reactions
The presence of both a hydrazine group and a chloro substituent on the aromatic ring of this compound opens up possibilities for various coupling reactions, which are powerful tools for the formation of carbon-nitrogen and carbon-carbon bonds.
Palladium-Catalyzed Carbon-Nitrogen (C-N) Cross-Coupling
Palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental transformations in modern organic synthesis, enabling the formation of arylamines and related compounds. acs.org In the case of this compound, the chloro group can serve as a handle for C-N cross-coupling with various amines, amides, or other nitrogen nucleophiles.
This reaction typically employs a palladium catalyst, a phosphine (B1218219) or N-heterocyclic carbene (NHC) ligand, and a base. nih.govnih.govresearchgate.net The choice of ligand is crucial for the efficiency and scope of the reaction. The reaction conditions, including the solvent, temperature, and nature of the base, also play a significant role. The electronic properties of the aryl chloride, influenced by the methoxy and benzylhydrazine substituents, will affect its reactivity in the coupling process. The electron-donating methoxy group may decrease the reactivity of the chloro group towards oxidative addition to the palladium catalyst, a key step in the catalytic cycle.
| Aryl Halide | Coupling Partner | Catalyst System | Product Type | Ref. |
| (Hetero)aryl chlorides/bromides | Hydrazine | Pd catalyst, KOH | Aryl hydrazine | nih.gov |
| Aryl chlorides | Arylboronic acids | Pd-NHC catalyst, K2CO3 | Biaryl | researchgate.net |
This table summarizes examples of palladium-catalyzed cross-coupling reactions.
Amination Reactions with Azodicarboxylates
Amination reactions involving azodicarboxylates, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD), are often utilized in the context of the Mitsunobu reaction. However, direct amination of hydrazines with azodicarboxylates can also occur. These reactions typically proceed via a nucleophilic attack of the hydrazine on the electrophilic nitrogen of the azodicarboxylate.
The reaction of this compound with an azodicarboxylate would likely lead to the formation of a more complex hydrazine derivative, where the azodicarboxylate moiety is attached to one of the nitrogen atoms of the hydrazine. The specific outcome would depend on the reaction conditions and the stoichiometry of the reactants.
Nucleophilic Substitution Reactions Involving the Chloro Group
The reactivity of the chloro group towards nucleophilic substitution is generally lower than that of other halogens like bromo or iodo. However, with strong nucleophiles or under specific catalytic conditions, the chloro group can be displaced. For instance, reactions with strong nucleophiles like thiols or alkoxides at elevated temperatures could lead to the substitution of the chloro group.
The vicarious nucleophilic substitution (VNS) is another type of nucleophilic substitution of hydrogen in electron-deficient arenes. organic-chemistry.org While this reaction typically applies to nitroarenes, the principles might be extended to other activated aromatic systems.
| Substrate | Nucleophile | Reaction Type | Product | Ref. |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Nucleophilic Aromatic Substitution | Hydrazino-2,4-dinitrobenzene | researchgate.net |
| Chloroazines | Bisulfide (HS-) | Nucleophilic Aromatic Substitution | Thio-substituted azines | researchgate.net |
This table provides examples of nucleophilic substitution reactions on chloro-substituted aromatic rings.
Oxidation and Reduction Chemistry of the Hydrazine Core
The hydrazine core (-NHNH2) of this compound is a versatile functional group that can undergo both oxidation and reduction, leading to the formation of distinct classes of compounds. These redox reactions are pivotal in leveraging this molecule as a building block in organic synthesis.
Oxidation of the Hydrazine Moiety
The oxidation of substituted hydrazines, including benzylhydrazine derivatives, typically results in the formation of azo compounds. While direct experimental data for the oxidation of this compound is not extensively documented in readily available literature, analogous reactions with similar substrates suggest that various oxidizing agents can effect this transformation. Common oxidants for such conversions include hydrogen peroxide, potassium permanganate, and air, often in the presence of a metal catalyst.
A related and well-documented reaction is the condensation of hydrazines with carbonyl compounds to form hydrazones, which can be considered an initial oxidative step. For instance, the reaction of hydrazine with 1-(5-chloro-2-methoxyphenyl)ethanone (B1581765) in refluxing ethanol yields (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene. nih.gov This reaction, while starting from hydrazine itself, exemplifies the formation of a C=N bond from a hydrazine derivative, a key step in many oxidative processes involving hydrazines.
Table 1: Synthesis of a Hydrazone Derivative Related to this compound nih.gov
| Reactant 1 | Reactant 2 | Solvent | Conditions | Product |
| Hydrazine | 1-(5-chloro-2-methoxyphenyl)ethanone | Ethanol | Reflux, 6 h | (E,E)-2,5-Bis(5-chloro-2-methoxyphenyl)-3,4-diazahexa-2,4-diene |
This table presents data for a reaction analogous to the derivatization of the target compound.
The formation of azo compounds from hydrazines is a valuable transformation in the synthesis of dyes, indicators, and other functional materials.
Reduction of the Hydrazine Moiety
The reduction of the hydrazine group in this compound leads to the corresponding amine, (5-Chloro-2-methoxybenzyl)amine. This reductive cleavage of the N-N bond is a common strategy in organic synthesis to introduce a primary amine function. Various reducing agents can be employed for this purpose, with the choice often depending on the presence of other functional groups in the molecule.
Commonly used reducing agents for this transformation include metal hydrides such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4). Catalytic hydrogenation, employing catalysts like palladium on carbon (Pd/C) or platinum oxide (PtO2) under a hydrogen atmosphere, is another effective method.
A widely used indirect method for the reduction of carbonyl compounds to methylene (B1212753) groups, the Wolff-Kishner reduction, proceeds through a hydrazone intermediate. This reaction involves the in-situ formation of a hydrazone from a ketone or aldehyde and hydrazine, followed by treatment with a strong base at high temperatures. While this reaction transforms the carbonyl group, the initial step involves the formation of a hydrazone from a hydrazine, highlighting the reactivity of the hydrazine moiety.
Furthermore, the reduction of hydrobenzamides, formed from the reaction of aromatic aldehydes with ammonia, using sodium borohydride has been shown to produce a mixture of primary and secondary benzylamines. ias.ac.in This illustrates a reductive pathway that ultimately yields benzylamine (B48309) derivatives, which are the expected products from the reduction of benzylhydrazines.
Table 2: General Methods for the Reduction of Hydrazines and Related Compounds
| Reaction Type | Substrate | Reagent(s) | Product |
| Reductive N-N Cleavage | Substituted Hydrazine | LiAlH4 or NaBH4 | Primary Amine |
| Catalytic Hydrogenation | Substituted Hydrazine | H2, Pd/C or PtO2 | Primary Amine |
| Reduction of Hydrobenzamides | Hydrobenzamide | NaBH4 | Primary and Secondary Benzylamines |
The resulting (5-Chloro-2-methoxybenzyl)amine from the reduction of this compound is a valuable intermediate in the synthesis of various biologically active molecules and materials.
Mechanistic and Kinetic Investigations of Reactions Involving Hydrazines
Elucidation of Reaction Mechanisms
The mechanisms of hydrazine (B178648) reactions are often complex, proceeding through various intermediates and transition states. A primary and well-studied reaction of hydrazines is their condensation with carbonyl compounds.
The reaction of hydrazines with aldehydes and ketones is a cornerstone of their chemistry, typically proceeding through a nucleophilic addition-elimination mechanism to form a hydrazone. wikipedia.orglibretexts.org The initial step involves the nucleophilic attack of the terminal nitrogen atom of the hydrazine onto the electrophilic carbonyl carbon. This attack forms a transient, unstable tetrahedral intermediate, often referred to as a hemiaminal or carbinolamine. nih.gov This intermediate is typically not isolated but is a critical step on the reaction pathway.
In addition to these common intermediates, other reactive species can be formed under different conditions. For instance, radical-mediated reactions of substituted benzylhydrazines can produce radical intermediates, leading to self-coupling products. researchgate.net In the context of catalytic decomposition, various species such as N₂H₃, N₂H₂, NH₂, and NH have been proposed as reaction intermediates.
The pathway to hydrazone formation is a multi-step process. After the initial nucleophilic attack forms the tetrahedral intermediate, the subsequent dehydration step is often the most complex, involving proton transfers to convert the hydroxyl group into a better leaving group (water). nih.gov At neutral pH, the breakdown of this tetrahedral intermediate is generally the rate-limiting step of the reaction. nih.govnih.govljmu.ac.uk
Computational chemistry, utilizing methods such as Density Functional Theory (DFT) and semi-empirical calculations (like PM3), has become an invaluable tool for mapping these reaction pathways. imist.maresearchgate.net Such studies help to rationalize the observed product distributions and reactivity trends by calculating the energies of intermediates and transition states. For example, computational models can predict the favorability of different isomeric products by analyzing the stability of their respective transition states during the dehydration step. researchgate.net These models have also been used to investigate the transition states in hydrazone exchange reactions, highlighting the role of hydrogen bonding in stabilizing these critical structures and lowering activation energy barriers. ljmu.ac.uk
Kinetic Profiling of Hydrazine Reactions
The rate at which hydrazines react is highly dependent on their structure, the nature of the reaction partner, and the reaction conditions such as pH and solvent.
The kinetics of hydrazone formation are typically studied under pseudo-first-order conditions to determine second-order rate constants (k₂). nih.gov These rate constants provide a quantitative measure of reactivity. Studies have shown a wide range of reactivity for various hydrazines, with rate constants spanning several orders of magnitude. For instance, the reaction of 2-(dimethylamino)ethylhydrazine (DMAEH) with a variety of small carbonyl compounds yielded second-order rate constants from 0.23 to 208 M⁻¹s⁻¹. acs.org
Generally, aldehydes are found to be more reactive towards hydrazines than ketones, which can be attributed to both steric and electronic factors. acs.org The rate-limiting step for hydrazone formation at or near neutral pH is typically the acid- or base-catalyzed dehydration of the tetrahedral intermediate. nih.govnih.gov However, at very low or high pH, the nucleophilic attack itself can become rate-limiting.
| Hydrazine | Carbonyl Compound | Rate Constant (k₂) M⁻¹s⁻¹ | Conditions | Reference |
|---|---|---|---|---|
| Phenylhydrazine (B124118) | 4-Nitrobenzaldehyde | 0.033 | pH 7.4, Aqueous Buffer | nih.gov |
| Phenylhydrazine | Butyraldehyde | 0.14 | pH 7.4, Aqueous Buffer | nih.gov |
| 2-Carboxyphenylhydrazine | Butyraldehyde | 0.48 | pH 7.4, Aqueous Buffer | nih.gov |
| 2-(Dimethylamino)ethylhydrazine (DMAEH) | Formaldehyde | 208 | pH 7.4, H₂O/MeOH | acs.org |
| 2-(Dimethylamino)ethylhydrazine (DMAEH) | Acetone | 0.23 | pH 7.4, H₂O/MeOH | acs.org |
The rate constant of a chemical reaction is intrinsically linked to its activation energy (Ea) through the Arrhenius equation, which describes the temperature dependence of reaction rates. jeeadv.ac.in A lower activation energy results in a faster reaction rate. In hydrazone formation, structural features that stabilize the transition state of the rate-limiting step, such as intramolecular hydrogen bonding, can effectively lower the activation barrier and accelerate the reaction. ljmu.ac.uk
From a thermodynamic perspective, hydrazine and its derivatives are notable for being endothermic compounds, meaning they have positive standard enthalpies of formation (ΔfH°). researchgate.net This property is fundamental to their use as high-energy materials and rocket fuels. researchgate.net High-level quantum chemical calculations have been employed to determine these values with increasing accuracy. For example, the gas-phase enthalpy of formation for hydrazine (N₂H₄) has been determined through various high-accuracy models, with values around 97.0 ± 3.0 kJ/mol at 298.15 K. nih.govresearchgate.net These thermodynamic parameters provide a baseline for understanding the energy landscape of reactions involving these compounds.
| Compound | Formula | ΔfH°₂₉₈ (kJ/mol) | Method | Reference |
|---|---|---|---|---|
| Hydrazine | N₂H₄ | 97.42 ± 0.47 | ATcT | osti.gov |
| Hydrazine | N₂H₄ | 97.0 ± 3.0 | G4 (Isodesmic) | nih.govresearchgate.net |
| Monomethylhydrazine | CH₃NHNH₂ | 94.1 ± 1.5 | G4 (Isodesmic) | nih.gov |
| 1,1-Dimethylhydrazine | (CH₃)₂NNH₂ | 89.6 ± 1.8 | G4 (Isodesmic) | nih.gov |
| Phenylhydrazine | C₆H₅NHNH₂ | 149.3 ± 4.0 | G4 (Isodesmic) | nih.gov |
Influence of Steric and Electronic Effects on Reactivity
The reactivity of a substituted hydrazine like (5-Chloro-2-methoxybenzyl)hydrazine is a direct consequence of the electronic and steric effects exerted by its substituents. These effects modify the electron density on the nucleophilic nitrogen atoms and can hinder the approach to an electrophile.
Electronic Effects: The nucleophilicity of the hydrazine moiety is highly sensitive to the electronic nature of its substituents. Electron-donating groups (EDGs) increase the electron density on the nitrogen atoms, enhancing their nucleophilicity and generally leading to faster reaction rates. Conversely, electron-withdrawing groups (EWGs) decrease electron density, reducing nucleophilicity and slowing down reactions. nih.govimist.ma
In the case of This compound , the benzyl (B1604629) group itself is attached to the hydrazine. The substituents on the phenyl ring play a crucial role:
5-Chloro group: The chlorine atom is an electron-withdrawing group primarily through its inductive effect (-I). This effect pulls electron density away from the ring and, by extension, from the benzylhydrazine (B1204620) moiety, which would be expected to decrease its nucleophilic reactivity. imist.ma
2-Methoxy group: The methoxy (B1213986) group is electron-donating through its resonance effect (+R) but electron-withdrawing through induction (-I). Because it is in the ortho position, its strong resonance effect typically dominates, pushing electron density into the phenyl ring. This would tend to increase the electron-donating character of the benzyl group as a whole, thereby enhancing the nucleophilicity of the hydrazine group.
Steric Effects: Steric hindrance can also play a significant role. Bulky substituents near the reacting hydrazine group can impede its approach to the electrophile, slowing the reaction rate. nih.gov In this compound, the ortho-methoxy group, in addition to its electronic effect, introduces some steric bulk near the benzylic position, which could potentially influence the conformation of the molecule and its ability to react.
Structure Activity Relationship Sar Studies on 5 Chloro 2 Methoxybenzyl Hydrazine Derivatives
Impact of Substituent Position and Nature on Biological Activity
The biological activity of derivatives of (5-Chloro-2-methoxybenzyl)hydrazine is significantly influenced by the nature and position of substituents on the aromatic ring and the hydrazine (B178648) moiety. While specific SAR studies on this exact molecule are limited, general principles from related benzyl (B1604629) and hydrazine derivatives can provide valuable insights.
The presence of a halogen, such as the chloro group at the 5-position of the benzene (B151609) ring, is a common feature in many biologically active compounds. The electron-withdrawing nature of the chlorine atom can influence the electronic properties of the entire molecule, potentially enhancing its interaction with biological targets. researchgate.net Studies on other chlorinated compounds have shown that a chlorine substituent can increase lipophilicity, which may improve cell membrane permeability. researchgate.net Furthermore, the position of the halogen is crucial; for instance, in a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, halogen substituents at the 5-position (including chloro) were found to be essential for potent agonist activity at the 5-HT6 receptor. nih.gov
Modifications to the hydrazine side chain can also dramatically alter biological activity. For example, the formation of hydrazones by condensation with various aldehydes or ketones introduces a wide range of structural diversity and can lead to compounds with enhanced biological activities, including antimicrobial, anticonvulsant, and anti-inflammatory properties. nih.govmdpi.com The nature of the substituent on the aldehyde or ketone will dictate the steric and electronic properties of the resulting hydrazone, thereby influencing its biological profile.
Interactive Table: Impact of Substituents on Biological Activity of Related Hydrazine Derivatives
| Compound Class | Substituent | Position | Observed Effect on Biological Activity |
| Benzylideneacetophenones | Electron-donating groups (e.g., -OCH3, -NH2) | para-position of both aromatic rings | Enhanced anti-inflammatory and antioxidant activity nih.gov |
| 2-Methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles | Halogens (F, Cl, Br) | 5-position of indole (B1671886) ring | Essential for potent 5-HT6 receptor agonist activity nih.gov |
| Benzothiazole Derivatives | 6-chloro-N-(4-nitrobenzyl) | - | Significant inhibition of cancer cell proliferation nih.gov |
| Hydrazide-hydrazones | O-methylation of phenolic -OH | - | Loss of inhibitory potency |
Conformational Analysis and Its Relevance to Biological Interaction
The three-dimensional conformation of this compound derivatives is a key determinant of their biological activity. The molecule's ability to adopt a specific low-energy conformation that is complementary to the binding site of a biological target is crucial for a productive interaction.
The rotational freedom around the single bonds in the benzylhydrazine (B1204620) moiety allows the molecule to exist in various conformations. The preferred conformation will be influenced by a combination of steric and electronic factors. For instance, the bulky chloro and methoxy (B1213986) groups on the benzene ring will influence the preferred orientation of the benzyl group relative to the hydrazine moiety. Molecular modeling studies on other substituted benzyl derivatives have shown that such substitutions can significantly impact the conformational landscape. nih.govnih.gov
The relative orientation of the aromatic ring and the hydrazine group is critical. For many biologically active compounds, a specific dihedral angle between these two fragments is required for optimal binding to the target. The methoxy group at the 2-position can induce a twist in the benzyl fragment due to steric hindrance with the hydrazine side chain, which might be a key feature for its biological activity. In substituted cyclohexanes, it is well-established that bulky substituents prefer to occupy the equatorial position to minimize steric strain. libretexts.orgyoutube.com A similar principle can be applied to the flexible side chain of this compound, where the molecule will likely adopt a conformation that minimizes steric clashes.
The introduction of substituents can also alter the favored molecular conformation. For example, the introduction of a fluorine atom in 1,5-diaryl-3-oxo-1,4-pentadiene derivatives was found to induce a shift in the prevailing molecular conformations, which was suggested to be a critical determinant of their anticancer activities. mdpi.com Therefore, understanding the conformational preferences of this compound derivatives through techniques like NMR spectroscopy and computational modeling is essential for rational drug design.
Comparison with Structurally Similar Hydrazines and Benzyl Derivatives
To better understand the SAR of this compound, it is useful to compare its properties and biological activities with those of structurally similar hydrazines and benzyl derivatives.
Hydrazine and its derivatives are known to exhibit a wide range of biological activities. materialsciencejournal.orgmdpi.com The reactivity of the hydrazine moiety is a key feature, often participating in interactions with biological macromolecules. Comparing the activity of this compound with simple benzylhydrazine or phenylhydrazine (B124118) can highlight the importance of the chloro and methoxy substituents. For instance, a comparative study of different organic hydrazine compounds as inhibitors of certain enzymes revealed that phenylhydrazine was a potent inhibitor, but other hydrazide derivatives showed better selectivity. tandfonline.com This suggests that the substituents on the phenyl ring of benzylhydrazine play a crucial role in modulating both potency and selectivity.
When compared to the corresponding benzaldehyde, (5-Chloro-2-methoxybenzaldehyde), the hydrazine derivative introduces a nucleophilic and basic center, which can engage in different types of interactions with biological targets. While benzaldehydes themselves can exhibit biological activity, such as modulating the effect of antibiotics, the conversion to a benzylhydrazine fundamentally changes the molecule's chemical properties. nih.govmdpi.com
Interactive Table: Comparative Biological Activities of Related Scaffolds
| Compound Scaffold | Key Structural Feature | Common Biological Activities |
| Phenylhydrazine | Unsubstituted phenylhydrazine | Enzyme inhibition tandfonline.com |
| Benzylhydrazine | Unsubstituted benzylhydrazine | Precursor for various bioactive compounds |
| Benzaldehyde | Aldehyde group | Antibiotic modulation, Antifungal nih.govmdpi.com |
| Benzylideneacetophenone | Benzyl group in a chalcone (B49325) framework | Anti-inflammatory, Antioxidant nih.gov |
Theoretical and Computational Chemistry
Quantum Chemical Calculations
Quantum chemical calculations are powerful tools for understanding the intrinsic properties of molecules. These computational methods can provide insights into electronic structure, reactivity, and stability. However, a thorough review of published scientific literature reveals a lack of specific studies performing quantum chemical calculations on (5-Chloro-2-methoxybenzyl)hydrazine. The following subsections outline the types of analyses that are theoretically possible but for which no specific data has been reported for this compound.
Electronic Structure and Molecular Orbital Analysis
Electronic structure analysis, particularly the examination of frontier molecular orbitals such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is fundamental to predicting a molecule's chemical reactivity and kinetic stability. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and reactivity.
Despite the utility of these calculations, no specific studies detailing the electronic structure, HOMO-LUMO energies, or the HOMO-LUMO gap for this compound have been found in the surveyed literature. Therefore, no data on these parameters can be presented.
Molecular Electrostatic Potential (MEP) Surface Analysis
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its sites for electrophilic and nucleophilic attack. The MEP map illustrates the regions of a molecule that are electron-rich (negative potential) and electron-poor (positive potential).
A literature search did not yield any studies that have generated or analyzed the MEP surface of this compound. Consequently, there are no findings to report regarding the electrostatic potential distribution for this molecule.
Natural Bond Orbital (NBO) Analysis
Natural Bond Orbital (NBO) analysis provides a detailed understanding of the bonding and electronic structure within a molecule. It examines charge transfer, hyperconjugative interactions, and the delocalization of electron density between filled and unfilled orbitals. These interactions are quantified by second-order perturbation theory, providing insight into the stability arising from these electronic effects.
No published research conducting an NBO analysis on this compound could be located. As a result, there is no data available on the specific donor-acceptor interactions or stabilization energies for this compound.
Tautomeric Equilibria and Stability
Hydrazine (B178648) derivatives can potentially exist in different tautomeric forms. Computational studies can predict the relative energies of these tautomers, thereby determining the most stable form under different conditions. This analysis is crucial for understanding the compound's behavior in various chemical environments.
There is no available research in the scientific literature that investigates the tautomeric equilibria and relative stabilities of different tautomers of this compound through computational methods.
Thermodynamic Property Predictions
Quantum chemical calculations can be employed to predict various thermodynamic properties of a molecule, such as its standard enthalpy of formation, entropy, and heat capacity. These theoretical predictions are valuable for understanding the molecule's behavior in chemical reactions and for process design.
A comprehensive search of scientific databases did not uncover any studies that have computationally predicted the thermodynamic properties of this compound.
Molecular Modeling and Docking Studies
Molecular modeling and docking are computational techniques used to predict the interaction of a small molecule with a biological target, such as a protein or enzyme. These studies are instrumental in the field of drug discovery for predicting binding affinities and modes of interaction.
No specific molecular docking studies featuring this compound as the ligand have been reported in the accessible scientific literature. Therefore, there are no findings on its potential interactions with any biological targets to be discussed.
Ligand-Target Interaction Prediction
The prediction of how a small molecule, or ligand, such as this compound, will interact with a biological target, typically a protein, is a cornerstone of rational drug design. Molecular docking is the primary computational technique used for this purpose. It predicts the preferred orientation of a ligand when bound to a target, forming a stable complex.
While specific ligand-target interaction studies for this compound are not extensively documented in publicly available literature, the methodology is well-established. For instance, docking studies on other hydrazine derivatives have been used to predict their binding to specific protein targets. researchgate.netresearchgate.net These studies typically involve the following steps:
Preparation of the Target Protein: The three-dimensional structure of the target protein is obtained from databases like the Protein Data Bank (PDB) or generated using homology modeling. Water molecules and other non-essential components are often removed, and hydrogen atoms are added.
Preparation of the Ligand: The 3D structure of the ligand, in this case, this compound, is generated and optimized to find its lowest energy conformation.
Docking Simulation: A docking algorithm systematically samples a large number of orientations and conformations of the ligand within the binding site of the protein. Each potential binding pose is evaluated using a scoring function.
For example, studies on new 5-methoxy-2-mercaptobenzimidazole (B30804) derivatives have utilized molecular docking to predict their interaction with the estrogen receptor alpha (ERα), a key target in breast cancer. chemrevlett.com Similarly, docking of 1,6-dihydro-1,3,5-triazine-2,4-diamine derivatives against the Plasmodium dihydrofolate reductase (pDHFR) receptor has been used to predict antimalarial activity. ugm.ac.id These studies analyze interactions like hydrogen bonds and hydrophobic contacts between the ligand and amino acid residues in the target's binding site to understand the basis of molecular recognition.
| Step | Description | Typical Software/Tools | Example from Related Studies |
|---|---|---|---|
| 1. Target Preparation | Obtaining and cleaning the 3D structure of the biological target (e.g., an enzyme or receptor). | Protein Data Bank (PDB), BIOVIA Discovery Studio, Chimera | Use of estrogen receptor alpha (ERα) from PDB for docking of benzimidazole (B57391) derivatives. chemrevlett.com |
| 2. Ligand Preparation | Generating a low-energy 3D conformation of the ligand. | ChemDraw, Avogadro, Gaussian | Energy minimization of triazine derivatives using ab initio methods before docking. ugm.ac.id |
| 3. Docking Simulation | Predicting the binding mode and affinity of the ligand to the target using a scoring function. | AutoDock, Glide, Dock 6.8 | Docking of triazine ligands into the pDHFR receptor to find the best pose. ugm.ac.id |
| 4. Interaction Analysis | Visualizing and analyzing the non-covalent interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the target. | PyMOL, BIOVIA Discovery Studio Visualizer | Analysis of hydrogen bonds between ligands and receptor residues. ugm.ac.id |
Binding Affinity Computations
Binding affinity refers to the strength of the interaction between a ligand and its target. Computational methods are employed to estimate this value, typically as the binding free energy (ΔG_bind). A more negative value indicates a stronger and more stable interaction.
Docking programs provide a "scoring function" that gives a rapid estimation of binding affinity. These scores are useful for ranking different ligands or different binding poses of the same ligand. For example, docking studies on phenyl hydrazine derivatives against dihydrofolate reductase reported glide scores (G.Score) to quantify binding potency, with more negative scores indicating better binding. researchgate.net
While specific binding affinity computations for this compound are not found in the reviewed literature, the table below illustrates the type of data generated in such studies for related compounds.
| Compound Class | Target Protein | Computational Method | Reported Binding Score (Example) | Reference |
|---|---|---|---|---|
| p-Methoxycinnamoyl Hydrazides | Cyclooxygenase-2 (COX-2) | Molecular Docking (Molegro) | Rerank Score: -124.81 | researchgate.net |
| Phenyl Hydrazine Derivatives | Dihydrofolate Reductase | Molecular Docking (Glide) | G.Score: -7.88 | researchgate.net |
| 1,6-dihydro-1,3,5-triazine derivatives | pDHFR | Molecular Docking (Dock 6.8) | Binding Energy (Amber score) | ugm.ac.id |
More rigorous, but computationally expensive, methods like Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Free Energy Perturbation (FEP) can provide more accurate estimations of binding free energy. These calculations are often performed on the most promising candidates identified through initial docking screens.
Spectroscopic Property Simulations
Computational chemistry can also predict the spectroscopic properties of molecules, which is invaluable for structure elucidation and interpretation of experimental data.
UV-Vis Spectroscopy: The simulation of ultraviolet-visible (UV-Vis) absorption spectra is typically performed using Time-Dependent Density Functional Theory (TD-DFT). nsf.govnih.gov This method calculates the energies of electronic transitions from the ground state to various excited states. The results can predict the wavelength of maximum absorption (λmax) and the intensity of the absorption bands. For aromatic compounds, substitutions on the benzene (B151609) ring can cause a bathochromic shift (a shift to longer wavelengths) in the absorption bands. quimicaorganica.org While a specific simulated spectrum for this compound is not published, TD-DFT calculations would be the standard approach. researchgate.net
NMR Spectroscopy: Nuclear Magnetic Resonance (NMR) chemical shifts (δ) are highly sensitive to the chemical environment of each nucleus. Computational methods, primarily based on DFT, can accurately predict ¹H and ¹³C NMR spectra. github.io The process involves:
Optimizing the molecular geometry.
Calculating the magnetic shielding tensors for each nucleus.
Referencing the calculated shielding values to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.
Recent studies have shown that DFT methods can achieve high accuracy in predicting experimental NMR spectra, which is particularly useful for assigning complex structures or distinguishing between isomers. github.iomdpi.com Although commercial vendors may provide experimental NMR data for this compound hydrochloride bldpharm.com, published computational studies detailing its simulated spectra are scarce.
| Spectroscopy Type | Computational Method | Predicted Parameters | Typical Basis Set/Functional | Relevance |
|---|---|---|---|---|
| UV-Vis | Time-Dependent Density Functional Theory (TD-DFT) | Absorption Wavelengths (λmax), Oscillator Strengths | B3LYP/6-31+G(d,p) | Predicts electronic transitions and the color of the compound. nsf.gov |
| ¹H NMR | Density Functional Theory (DFT), GIAO method | Chemical Shifts (δ), Coupling Constants (J) | WP04/6-311++G(2d,p) | Aids in structural elucidation by predicting the magnetic environment of protons. github.io |
| ¹³C NMR | Density Functional Theory (DFT), GIAO method | Chemical Shifts (δ) | B3LYP/6-311+G(2d,p) | Provides information on the carbon skeleton of the molecule. mdpi.com |
Biological Activity and Molecular Interactions in Vitro Studies
Antimicrobial Research (In Vitro)
The antimicrobial potential of (5-Chloro-2-methoxybenzyl)hydrazine and its derivatives has been the subject of various in vitro investigations, revealing a spectrum of activity against diverse microbial pathogens.
Antibacterial Activities against Specific Strains
Derivatives of this compound have demonstrated notable in vitro antibacterial effects. For instance, a series of benzyl (B1604629) guanidine (B92328) and aminoguanidine (B1677879) hydrazone derivatives were evaluated for their activity against Staphylococcus aureus and Escherichia coli. Within the aminoguanidine hydrazone series, compounds with a chloro-substitution showed minimum inhibitory concentrations (MICs) ranging from 4 µg/mL to 32 µg/mL. mdpi.com Specifically, certain monochlorobenzyl derivatives were moderately active against both bacterial strains. mdpi.com In another study, hydrazide-hydrazone derivatives were synthesized and tested against a panel of Gram-positive and Gram-negative bacteria. nih.gov Some of these compounds exhibited significant potency, with MIC values as low as 0.49 µg/mL against Streptococcus pneumoniae and E. coli, which was more effective than the standard drugs ampicillin (B1664943) and ciprofloxacin, respectively. nih.gov
It is important to note that the structural characteristics of these derivatives, such as the nature and position of substituents on the benzyl ring, play a crucial role in their antibacterial efficacy. mdpi.comnih.gov
Table 1: In Vitro Antibacterial Activity of this compound Derivatives
| Compound/Derivative Type | Bacterial Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Chloro-substituted aminoguanidine hydrazones | Staphylococcus aureus | 4 - 32 µg/mL | mdpi.com |
| Chloro-substituted aminoguanidine hydrazones | Escherichia coli | 4 - 32 µg/mL | mdpi.com |
| Monochlorobenzyl derivatives | Staphylococcus aureus | Moderately Active | mdpi.com |
| Monochlorobenzyl derivatives | Escherichia coli | Moderately Active | mdpi.com |
| Hydrazide-hydrazone derivative 5 | Streptococcus pneumoniae | 0.49 µg/mL | nih.gov |
| Hydrazide-hydrazone derivative 6 | Escherichia coli | 0.49 µg/mL | nih.gov |
Antifungal Activities
In the realm of antifungal research, derivatives of this compound have shown promise. Studies on hydrazine-based compounds have highlighted their fungicidal activity against Candida albicans. nih.govnih.gov The introduction of a chloro group on the aromatic moiety of certain hydrazine-based pyrrolidine-2-one derivatives was found to influence their antifungal potency. nih.gov For example, a chloro-substituted derivative demonstrated significant activity against C. albicans. nih.gov These compounds were also effective against clinically isolated fluconazole- or caspofungin-resistant C. albicans strains and showed an ability to decrease biofilm formation. nih.gov The structure-activity relationship suggests that the presence and position of the chloro substituent are important for the observed antifungal effects. nih.gov
Table 2: In Vitro Antifungal Activity of this compound Derivatives
| Compound/Derivative Type | Fungal Strain | Activity | Reference |
|---|---|---|---|
| Hydrazine-based pyrrolidine-2-one (chloro-substituted) | Candida albicans | Excellent activity | nih.gov |
| Hydrazine-based compounds | Clinically isolated fluconazole-resistant C. albicans | Significant activity | nih.gov |
| Hydrazine-based compounds | Clinically isolated caspofungin-resistant C. albicans | Significant activity | nih.gov |
Antitubercular Activities against Mycobacterium tuberculosis
The fight against tuberculosis has led to the investigation of various chemical scaffolds, including derivatives of this compound. Several studies have reported the in vitro antimycobacterial activity of hydrazone derivatives against Mycobacterium tuberculosis. researchgate.netjocpr.com For instance, certain steroidal hydrazones were synthesized and showed promising antimicrobial activity. researchgate.net In other research, quinoxaline-2-one derivatives were screened for their antitubercular effects, with some compounds demonstrating activity against M. tuberculosis H37Rv at a minimum inhibitory concentration (MIC) of 25 µg/mL. jocpr.com Furthermore, a study on 3,6-disubstituted 1,2,4,5-tetrazines, which can be derived from hydrazines, identified substances with pronounced antimycobacterial activity in vitro, with MIC values ranging from 0.18 to 3.12 μg/ml. chimicatechnoacta.ru Another compound, 5-Chloropyrazinamide, a derivative of pyrazinamide, was found to be more active than its parent compound against M. tuberculosis and other mycobacteria in vitro. nih.gov
Table 3: In Vitro Antitubercular Activity of this compound Derivatives
| Compound/Derivative Type | Mycobacterium Strain | Activity (MIC) | Reference |
|---|---|---|---|
| Quinoxaline-2-one derivatives | M. tuberculosis H37Rv | 25 µg/mL | jocpr.com |
| 3,6-disubstituted 1,2,4,5-tetrazine (B1199680) derivatives | M. tuberculosis | 0.18–3.12 μg/ml | chimicatechnoacta.ru |
| 5-Chloropyrazinamide | M. tuberculosis | More active than pyrazinamide | nih.gov |
Antileishmanial Activities
Research into new treatments for leishmaniasis has explored the potential of hydrazine (B178648) derivatives. A study screening 5-nitro-2-heterocyclic benzylidene hydrazides against Leishmania donovani found that several compounds exhibited significant activity, with some showing lower IC50 values than standard drugs. nih.govresearchgate.net The structure-activity relationship analysis indicated that the nature of the substitution is critical for the observed antileishmanial effects. nih.govresearchgate.net Another study on hydrazones derived from the coupling of hydrazines with phenolic and furanyl aldehydes also revealed promising antileishmanial activity against L. donovani. One of the tested compounds displayed a very low IC50 value of 0.3 µM in an intramacrophage amastigote model, surpassing the activity of the reference drug miltefosine. mdpi.com
Antiproliferative and Anticancer Research (In Vitro Cell Lines)
The cytotoxic and antiproliferative properties of this compound derivatives have been evaluated in various cancer cell lines, indicating their potential as a scaffold for the development of new anticancer agents.
Evaluation of Cytotoxic Effects and Cell Proliferation Inhibition
In vitro studies have demonstrated the cytotoxic potential of derivatives of this compound against a range of cancer cell lines. For example, a series of sulfonyl-α-L-amino acid derivatives coupled with an anisamide scaffold, which can be derived from this compound, were evaluated for their antiproliferative activity. ekb.eg Compounds such as 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine and others showed significant cytotoxic effects against hepatocellular carcinoma (HEPG2), breast adenocarcinoma (MCF7), and pancreatic cancer (PaCa2) cell lines, with IC50 values in the range of 51.9 to 59.7 µg/ml. ekb.eg
Hydrazone derivatives have also been a focus of anticancer research. mdpi.com A series of new hydrazone derivatives bearing a cis-(4-chlorostyryl) amide moiety displayed potent cytotoxic activity against the MCF-7 breast cancer cell line, with some compounds exhibiting IC50 values as low as 2.19 µM. mdpi.com Similarly, other studies have reported on the cytotoxic activity of various heterocyclic compounds derived from hydrazines against liver cancer (Hep3B), leukemia (L-SR), and breast cancer (MCF-7) cell lines, with some derivatives showing IC50 values in the low micromolar to sub-micromolar range. researchgate.net
The mechanism of action for some of these cytotoxic derivatives has been investigated, revealing effects on the cell cycle. For instance, certain compounds were found to arrest the cell cycle at the S phase in Hep3B and MCF-7 cells. researchgate.net
Table 4: In Vitro Cytotoxic Activity of this compound Derivatives
| Compound/Derivative Type | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-cysteine | HEPG2 | 51.9 µg/ml | ekb.eg |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-glutamine | MCF7 | 54.2 µg/ml | ekb.eg |
| 2-(4-{[(5-Chloro-2-methoxy-benzoyl)amino]methyl}phenyl)sulfonyl-L-tryptophan | PaCa2 | 59.7 µg/ml | ekb.eg |
| Hydrazone derivative 3l | MCF-7 | 2.19 µM | mdpi.com |
| Pyridazine (B1198779) derivative 5 | MCF-7 | 1.4 µM | researchgate.net |
| Pyridazine derivative 5 | Hep3B | - | researchgate.net |
| Pyridazine derivative 5 | L-SR | 0.96 µM | researchgate.net |
| Pyridazine derivative 3c | Hep3B | - | researchgate.net |
Investigation of Apoptosis Induction Mechanisms
While direct studies on this compound's ability to induce apoptosis are not prominent in the available literature, research on structurally related hydrazine derivatives provides insight into potential mechanisms. For instance, a triazole precursor, N-(4-chlorophenyl)-2-(4-(3,4,5-trimethoxybenzyloxy)benzoyl)-hydrazinecarbothioamide (compound P7a), has been shown to inhibit the proliferation of human breast cancer cells, with IC50 values of 33.75 µM in MCF-7 cells and 178.92 µM in MDA-MB-231 cells after 48 hours of treatment. nih.gov This compound was observed to significantly increase the proportion of apoptotic cells, enhance mitochondrial membrane permeabilization, and cause the generation of reactive oxygen species (ROS) in MCF-7 cells, indicating an induction of the intrinsic apoptosis pathway. nih.gov
Inhibition of Specific Cellular Processes (e.g., Tubulin Polymerization)
Based on a review of the available scientific literature, no studies were found that specifically investigate the inhibitory effects of this compound on tubulin polymerization.
Enzymatic and Receptor Modulation (In Vitro)
Monoamine Oxidase (MAO) Inhibitory Activities
Substituted hydrazines have long been recognized for their ability to inhibit monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters. nih.gov The nature of this inhibition can be either reversible or irreversible. For example, phenylhydrazine (B124118) acts as an irreversible inhibitor, a process that is not dependent on the presence of oxygen. nih.gov In contrast, other derivatives like hydralazine (B1673433) are reversible, competitive inhibitors. nih.gov The mechanism of inhibition can be complex; for phenethylhydrazine, the product of its oxidation by MAO is itself a potent inhibitor of the enzyme. nih.gov
While these findings establish the potential of the hydrazine group for MAO inhibition, specific studies detailing the MAO inhibitory activity of this compound itself are not available in the reviewed literature.
Focal Adhesion Kinase (FAK) Inhibitory Activities
Focal Adhesion Kinase (FAK) is a non-receptor tyrosine kinase that is a target in cancer therapy due to its role in cell proliferation, migration, and survival. nih.govnih.gov A wide array of small molecule FAK inhibitors have been developed, with many currently in clinical trials. nih.gov However, based on a review of the published research, there is no available data on the FAK inhibitory activities of this compound. The most potent classes of FAK inhibitors currently under investigation are primarily based on scaffolds such as diamine-substituted-2,4-pyrimidines. nih.gov
Adenosine (B11128) Receptor (AR) Agonism and Selectivity
Adenosine receptors (A1, A2A, A2B, and A3) are widespread G protein-coupled receptors that mediate various physiological and pathological processes, making them attractive drug targets. nih.gov While various adenosine derivatives have been developed and studied for their interaction with these receptors, there is no information in the current scientific literature regarding the agonism or selectivity of this compound for any of the adenosine receptor subtypes.
NLRP3 Inflammasome Inhibition
The most significant therapeutic potential for structures containing the (5-Chloro-2-methoxybenzyl) moiety has been identified in the inhibition of the NLRP3 inflammasome. The NLRP3 inflammasome is a critical component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases.
Derivatives of this compound have been central to the development of potent and selective NLRP3 inflammasome inhibitors. In one study, structure-activity relationship studies led to the identification of compound 17 (YQ128) , which incorporates the N-(5-chloro-2-methoxybenzyl) group. This compound was found to be a highly potent and selective NLRP3 inhibitor with an IC50 value of 0.30 µM. nih.gov
Another related compound, JC-171 , a hydroxyl-sulfonamide analogue featuring a 5-chloro-2-methoxy-benzamide structure, also demonstrated dose-dependent inhibition of LPS/ATP-induced interleukin-1β (IL-1β) release from J774A.1 macrophages with an IC50 of 8.45 µM. nih.gov Further investigation confirmed that JC-171 selectively inhibits the NLRP3 inflammasome. nih.gov
These findings highlight that the 5-chloro-2-methoxybenzyl structural motif is a key component in a promising class of NLRP3 inflammasome inhibitors.
Interactive Data Table: NLRP3 Inflammasome Inhibitory Activity
| Compound | Scaffold Feature | Assay System | IC50 Value | Source |
| 17 (YQ128) | N-(5-chloro-2-methoxybenzyl) | IL-1β production from J774A.1 cells | 0.30 ± 0.01 µM | nih.gov |
| JC-171 | 5-Chloro-2-methoxy-benzamide | LPS/ATP-induced IL-1β release from J774A.1 macrophages | 8.45 ± 1.56 µM | nih.gov |
Binding Affinity and Specificity Studies with Enzymes and Receptors (In Vitro)
No published studies were found that investigated the binding affinity or specificity of this compound with any enzymes or receptors.
Immunomodulatory Properties (In Vitro)
There is no available data from in vitro assays concerning the immunomodulatory properties of this compound.
Mechanistic Basis of Observed Biological Effects (In Vitro)
As no specific biological effects have been documented for this compound in vitro, there are no studies on the mechanistic basis of action.
Analytical and Spectroscopic Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, 2D NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of (5-Chloro-2-methoxybenzyl)hydrazine. Both ¹H and ¹³C NMR provide critical data on the chemical environment of the hydrogen and carbon atoms, respectively.
¹H NMR: In the ¹H NMR spectrum of a related compound, N'-(4-methoxybenzylidene)-2-hydroxybenzohydrazide, the CONH proton appears as a singlet at δ 8.40 ppm. researchgate.net For other hydrazide derivatives, NH and NH₂ protons have been observed at varying chemical shifts, for instance, at δ 5.42 (d, J= 27.34, 1H, NH) and δ 3.12 (br s, 2H, NH₂) in CDCl₃. researchgate.net The spectrum of 5-Chloro-2-methoxybenzoic acid, a related precursor, shows distinct signals for its aromatic and methoxy (B1213986) protons. chemicalbook.com
¹³C NMR: The ¹³C NMR spectrum provides insight into the carbon framework of the molecule. For instance, in a product formed from a reaction involving a hydrazine (B178648) derivative, the removal of a pyrazolone (B3327878) unit was confirmed by the disappearance of methyl and phenyl group signals in the ¹³C NMR spectrum. rsc.org The ¹³C NMR spectrum of 5-Chloro-2-methoxybenzoic acid has also been documented, providing reference chemical shifts for the substituted benzene (B151609) ring. chemicalbook.comspectrabase.com
2D NMR: Two-dimensional NMR techniques, such as COSY and HSQC, can be employed to establish connectivity between protons and carbons, further confirming the structural assignment of this compound.
Table 1: Representative ¹H NMR Chemical Shifts for Related Hydrazide Structures This table is interactive. Click on the headers to sort the data.
| Functional Group | Chemical Shift (ppm) | Multiplicity | Solvent | Reference |
|---|---|---|---|---|
| CONH | 8.40 | s | DMSO-d6 | researchgate.net |
| NH | 5.42 | d | CDCl₃ | researchgate.net |
| NH₂ | 3.12 | br s | CDCl₃ | researchgate.net |
| CONH | 8.63 | s | DMSO-d6 | researchgate.net |
| NH | 11.00 | s | DMSO-d6 | researchgate.net |
| NH₂ | 4.50 | s | DMSO-d6 | researchgate.net |
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy is a valuable tool for identifying the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds within the molecule.
Key vibrational frequencies for related hydrazide compounds include:
N-H stretching: Hydrazines and hydrazides typically exhibit N-H stretching vibrations in the region of 3200-3400 cm⁻¹.
C=O stretching (in hydrazides): The carbonyl group in hydrazide derivatives shows a strong absorption band, often around 1640-1680 cm⁻¹.
C-N stretching: These vibrations are generally observed in the 1250-1350 cm⁻¹ region.
C-O stretching (ether): The methoxy group will display characteristic C-O stretching bands.
C-Cl stretching: The presence of the chloro-substituent is confirmed by a C-Cl stretching vibration, typically in the 600-800 cm⁻¹ range.
The NIST WebBook provides an IR spectrum for 2-Methoxybenzhydrazide, a structurally similar compound, which can serve as a reference for interpreting the spectrum of this compound. nist.gov ChemicalBook also provides IR spectra for (2-Methoxyphenyl)hydrazine hydrochloride. chemicalbook.com
Table 2: Typical Infrared Absorption Frequencies for Functional Groups in Hydrazine Derivatives This table is interactive. Click on the headers to sort the data.
| Functional Group | Typical Wavenumber Range (cm⁻¹) | Intensity |
|---|---|---|
| N-H Stretch | 3200-3400 | Medium-Strong |
| C-H Stretch (Aromatic) | 3000-3100 | Medium-Weak |
| C-H Stretch (Aliphatic) | 2850-3000 | Medium |
| C=O Stretch (Amide I) | 1640-1680 | Strong |
| N-H Bend (Amine/Amide II) | 1550-1650 | Medium-Strong |
| C=C Stretch (Aromatic) | 1450-1600 | Medium-Weak |
| C-O Stretch (Ether) | 1000-1300 | Strong |
| C-Cl Stretch | 600-800 | Strong |
Mass Spectrometry (MS, ESI-MS, LC-MS)
Mass spectrometry (MS) is employed to determine the molecular weight and fragmentation pattern of this compound, confirming its elemental composition. Techniques like Electrospray Ionization (ESI) and Liquid Chromatography-Mass Spectrometry (LC-MS) are particularly useful for analyzing such compounds.
In ESI-MS, the compound is ionized, and the mass-to-charge ratio (m/z) of the resulting ions is measured. For this compound hydrochloride, a molecular weight of 223.1 g/mol is reported. guidechem.com A related compound, (5-Chloro-2-methoxy-phenyl)-hydrazine hydrochloride, has a reported molecular weight of 209.07. sigmaaldrich.comscbt.comchemicalbook.com
LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. dtic.mil This is particularly useful for analyzing complex mixtures or for confirming the purity of a sample. bldpharm.comnih.govspectroscopyonline.comchromatographyonline.com The use of dual ESI and Atmospheric Pressure Chemical Ionization (APCI) sources can enhance the analysis of a wide range of compounds, including chlorinated species. nih.govspectroscopyonline.comchromatographyonline.com The predicted collision cross section values for adducts of a similar compound, (5-chloro-2,3-dihydro-1h-inden-1-yl)hydrazine, have been calculated, providing further data for structural confirmation. uni.lu
Elemental Analysis
Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen, chlorine) in the compound. This data is used to confirm the empirical and molecular formula. For the hydrochloride salt of (5-Chloro-2-methoxyphenyl)hydrazine, the empirical formula is given as C₇H₁₀Cl₂N₂O. sigmaaldrich.com
X-ray Crystallography and Diffraction Analysis
X-ray crystallography provides the most definitive three-dimensional structure of a crystalline compound. By diffracting X-rays off a single crystal, the precise arrangement of atoms and the molecular geometry can be determined. While specific crystallographic data for this compound was not found in the search results, studies on related N,N'-bis(methoxybenzamidothiocarbonyl) hydrazines demonstrate the utility of this technique. researchgate.net These studies reveal details about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This technique provides information about the electronic transitions within the molecule, particularly those involving π-electrons in the aromatic ring. The UV-Vis spectrum of a hydrazine derivative can be influenced by the solvent and the presence of other functional groups. For example, in a study of a photoresponsive molecule, changes in the UV-Vis absorption spectrum were used to detect hydrazine. nih.gov The absorption maximum for a hydrazine solution has been observed at 480 nm after derivatization. researchgate.net
Chromatographic Techniques (TLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of this compound and for monitoring the progress of reactions.
Thin-Layer Chromatography (TLC): TLC is a simple and rapid method for separating components of a mixture. It can be used to determine the purity of a sample and to identify the appropriate solvent system for larger-scale column chromatography. rsc.org For instance, a ring-closed isomer of a photoresponsive molecule was isolated using silica (B1680970) gel column chromatography with a 2:1 CH₂Cl₂/hexanes eluent. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. bgrci.de It is a powerful tool for identifying and quantifying volatile and semi-volatile compounds. While GC-MS is often used for pesticide analysis, it can also be applied to the analysis of hydrazine derivatives, sometimes after a derivatization step to increase volatility. nih.govnih.gov
Future Directions and Emerging Research Avenues
Exploration of Novel Synthetic Pathways and Sustainable Methodologies
The development of novel and sustainable synthetic routes to (5-Chloro-2-methoxybenzyl)hydrazine and its derivatives is a key area of future research. Traditional methods for synthesizing hydrazines can involve harsh reagents and produce significant waste. Modern synthetic chemistry is increasingly focused on "green" alternatives that are more efficient and environmentally benign.
One promising approach is the use of photocatalysis . A recent study has demonstrated the efficient synthesis of benzylhydrazine (B1204620) derivatives from unactivated phenylethanol analogues under mild, redox-neutral conditions using light as an energy source. nih.gov This method avoids the need for harsh oxidants or reductants and represents a significant step towards more sustainable chemical production.
Another avenue for sustainable synthesis lies in the broader efforts to develop greener methods for hydrazine (B178648) production itself. The Ketazine process , which utilizes ammonia (B1221849) and hydrogen peroxide, is considered a more environmentally friendly alternative to the Olin Raschig process as it avoids the production of large quantities of salt byproducts. youtube.com Applying such principles to the synthesis of substituted hydrazines like this compound could significantly reduce the environmental impact of their production.
Furthermore, the development of one-pot, multicomponent reactions for the synthesis of complex molecules from simple precursors is a major goal in organic synthesis. sigmaaldrich.com Designing such reactions that incorporate this compound would streamline the production of its derivatives, saving time, resources, and reducing waste.
Design and Synthesis of Advanced Derivatives with Tuned Biological Specificity
A significant area of research is the design and synthesis of advanced derivatives of this compound with tailored biological activities. The core structure of this compound serves as a versatile starting point for creating a diverse library of molecules with potential therapeutic applications.
A notable example is the synthesis of a series of pyrazole (B372694) derivatives from (5‐chloro‐2‐methoxyphenyl)hydrazide, a closely related compound. These derivatives were screened for their in-vitro activity against Mycobacterium tuberculosis H37Ra. Several of the synthesized compounds showed significant inhibition of the active stage of the bacterium, with one compound, (5-chloro-2-methoxyphenyl)(5-methyl-3-p-tolyl-1H-pyrazol-1-yl)methanone , exhibiting a particularly low IC50 value of 0.208 μg/mL. rsc.org This highlights the potential of this scaffold in developing new anti-tubercular agents.
The table below summarizes the antitubercular activity of selected pyrazole derivatives from this study:
| Compound ID | Substituent (R) | % Inhibition at 30 µg/mL |
| 2d | p-tolyl | 80.77 |
| 2f | 4-chlorophenyl | 55.70 |
| 2h | 4-nitrophenyl | 79.54 |
Data sourced from a study on the antitubercular activity of pyrazole derivatives. rsc.org
Future research will likely focus on expanding the library of derivatives by introducing a wider range of substituents and exploring different heterocyclic systems beyond pyrazoles. The goal is to fine-tune the electronic and steric properties of the molecules to optimize their interaction with specific biological targets, thereby enhancing their potency and selectivity.
Deeper Mechanistic Understanding of Biological Interactions
To guide the rational design of more effective derivatives, a deeper understanding of how this compound-based compounds interact with their biological targets at a molecular level is crucial. While the antitubercular activity of the pyrazole derivatives has been established, the precise mechanism of action remains an area for further investigation.
Future studies will likely employ a range of techniques to elucidate these mechanisms. This could involve identifying the specific enzymes or cellular pathways that are inhibited by these compounds. For instance, in the context of tuberculosis, researchers might investigate whether the compounds target cell wall synthesis, protein synthesis, or other essential processes in the bacterium.
Understanding the structure-activity relationships (SAR) is also a key aspect. By systematically modifying the structure of the lead compounds and observing the effect on their biological activity, researchers can identify the key functional groups responsible for their potency. This information is invaluable for designing next-generation compounds with improved efficacy.
Application of Advanced Computational Techniques in Drug Design and Discovery
Advanced computational techniques are becoming indispensable tools in modern drug discovery, and their application to this compound and its derivatives holds great promise. In silico methods such as molecular docking and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction can significantly accelerate the drug development process by prioritizing the most promising candidates for synthesis and biological testing.
Molecular docking studies can be used to predict the binding affinity and orientation of a ligand within the active site of a target protein. For example, in the development of anti-tubercular agents, docking simulations could be used to model the interaction of pyrazole derivatives with key mycobacterial enzymes. This can provide insights into the specific interactions that contribute to their inhibitory activity and guide the design of new derivatives with improved binding.
ADMET prediction is another crucial computational tool that helps to assess the drug-likeness of a compound. nih.govnih.gov These predictions can identify potential liabilities such as poor absorption, rapid metabolism, or toxicity early in the drug discovery pipeline, saving time and resources. For instance, in silico tools can predict properties like oral bioavailability and potential for crossing the blood-brain barrier. benthamscience.com
The following table illustrates the type of data that can be generated from in silico ADMET predictions for a hypothetical series of derivatives:
| Derivative | Molecular Weight | LogP | H-bond Donors | H-bond Acceptors | Predicted Oral Bioavailability |
| Hypothetical-1 | 450.9 | 4.2 | 2 | 5 | Good |
| Hypothetical-2 | 520.1 | 5.5 | 3 | 6 | Moderate |
| Hypothetical-3 | 380.4 | 3.1 | 1 | 4 | Excellent |
This table contains hypothetical data for illustrative purposes.
By integrating these computational approaches into the research workflow, scientists can make more informed decisions about which compounds to pursue, ultimately leading to a more efficient and successful drug discovery process.
Role in Chemical Biology Tools and Probes
The inherent reactivity of the hydrazine functional group makes this compound an attractive candidate for the development of chemical biology tools and probes. Hydrazines can react with various biomolecules, including aldehydes and ketones, which are present on some proteins as post-translational modifications. This reactivity can be harnessed to create probes for identifying and studying these modified proteins.
Future research could focus on developing derivatives of this compound that are tagged with reporter molecules such as fluorophores or biotin. These tagged probes could be used in a variety of applications, including:
Activity-based protein profiling (ABPP): To identify and characterize enzymes based on their catalytic activity.
Imaging agents: To visualize the localization and dynamics of specific proteins or cellular processes in living cells.
Target identification: To identify the cellular targets of bioactive small molecules.
By designing probes with varying reactivity and selectivity, researchers can develop a powerful toolkit for exploring the complex world of cellular biology.
Q & A
Q. What are the optimized synthetic routes for (5-Chloro-2-methoxybenzyl)hydrazine derivatives, and how do reaction conditions influence yield?
- Methodological Answer : The compound is typically synthesized via condensation of hydrazide derivatives with aldehydes. For example, refluxing 5-chloro-2-hydroxybenzaldehyde (15.6 mg, 0.1 mmol) with 4-methoxybenzohydrazide (16.6 mg, 0.1 mmol) in methanol for 30 minutes yields crystalline products after slow evaporation . Key parameters affecting yield include:
- Solvent choice : Methanol or acetic acid (e.g., 10 mL acetic acid for 18-hour stirring in ).
- Temperature : Reflux (e.g., 60–80°C) vs. room-temperature reactions.
- Stoichiometry : 1:1 molar ratios of aldehyde to hydrazide prevent side-product formation .
- Crystallization : Recrystallization from methanol improves purity (69% yield in ).
Q. Which spectroscopic and crystallographic techniques are critical for confirming the structure of this compound derivatives?
- Methodological Answer :
- IR spectroscopy : Identifies N–H stretches (3200–3400 cm⁻¹) and C=O/C=N vibrations (1600–1700 cm⁻¹) .
- X-ray crystallography : Resolves trans-configuration of hydrazone moieties and dihedral angles between aromatic rings (e.g., 4.0° and 65.9° in ).
- Elemental analysis : Validates C, H, N composition (e.g., Perkin-Elmer 240 analyzer in ).
- UV-Vis : Detects π→π* transitions in conjugated systems (Lambda 900 spectrometer in ).
Q. How do hydrogen bonding and crystal packing influence the stability of this compound crystals?
- Methodological Answer : N–H···O hydrogen bonds (2.70–2.90 Å) form chains along the c-axis, stabilizing the crystal lattice . Monoclinic P2₁/c symmetry (unit cell parameters: a = 17.569 Å, b = 8.367 Å, c = 19.454 Å, β = 93.683°, V = 2853.8 ų) allows dense packing, as seen in . Weak diffraction beyond θ = 22.66° suggests thermal motion, requiring low-temperature refinement .
Q. What methods ensure purity assessment of this compound derivatives during synthesis?
- Methodological Answer :
Q. How does solvent polarity impact the stability of this compound in solution?
- Methodological Answer : Polar aprotic solvents (e.g., DMSO) stabilize via hydrogen bonding, while protic solvents (methanol/water) may induce hydrolysis. UV-Vis spectral shifts in water vs. methanol indicate solvent-dependent conformational changes .
Advanced Research Questions
Q. What mechanistic insights guide the catalytic decomposition of this compound for hydrogen production?
- Methodological Answer : Nickel-iridium catalysts (e.g., Ni-Ir/CeO₂) promote N–N bond cleavage via N₂H₃ intermediates. Kinetic studies show first-order dependence on hydrazine concentration (k = 0.12 min⁻¹ at 50°C) . Phase-specific reactivity (vapor vs. solution) must be considered to exclude solvent interference .
Q. How can DFT calculations predict the reactivity of this compound in ring-opening metathesis?
- Methodological Answer : Transition state analysis using B3LYP/6-31G* basis sets identifies cycloreversion as the rate-determining step. [2.2.2]-Bicyclic hydrazine catalysts lower activation barriers (ΔG‡ = 25 kcal/mol vs. 30 kcal/mol for [2.2.1] analogs), validated experimentally .
Q. How do researchers resolve contradictions in kinetic data for hydrazine decomposition across studies?
Q. What toxicity considerations dictate safety protocols for handling this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
